molecular formula C14H27BrO2 B089345 2-Bromotetradecanoic acid CAS No. 10520-81-7

2-Bromotetradecanoic acid

Cat. No.: B089345
CAS No.: 10520-81-7
M. Wt: 307.27 g/mol
InChI Key: GBBKJNDQLLKTCX-UHFFFAOYSA-N
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Description

2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a brominated fatty acid with the molecular formula C₁₄H₂₇BrO₂ and a molecular weight of 307.27 g/mol . This compound is characterized by a long hydrocarbon chain with a bromine atom attached to the second carbon and a carboxylic acid group at the end of the chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromotetradecanoic acid can be synthesized through the bromination of tetradecanoic acid (myristic acid). The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromotetradecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromotetradecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromotetradecanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Bromotetradecanoic acid can be compared with other brominated fatty acids such as:

    2-Bromododecanoic acid: Similar structure but with a shorter hydrocarbon chain.

    2-Bromohexadecanoic acid: Similar structure but with a longer hydrocarbon chain.

    2-Bromooctadecanoic acid: Similar structure but with an even longer hydrocarbon chain.

Uniqueness: The uniqueness of this compound lies in its specific chain length and the position of the bromine atom, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-bromotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBKJNDQLLKTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884484
Record name 2-Bromotetradecanoic acid
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Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10520-81-7, 135312-82-2
Record name 2-Bromotetradecanoic acid
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Record name Tetradecanoic acid, 2-bromo-
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Record name 2-Bromotetradecanoic acid
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Record name Tetradecanoic acid, 2-bromo-
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Record name 2-Bromotetradecanoic acid
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Record name 2-bromotetradecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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